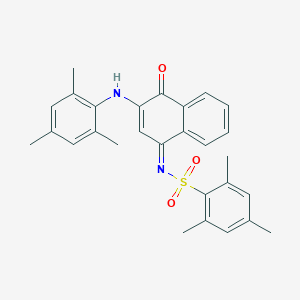
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, also known as MTS, is a compound that has been extensively studied in scientific research due to its unique chemical properties. MTS has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide binds to the active site of CA enzymes and inhibits their activity by preventing the hydration of carbon dioxide to bicarbonate ion. This results in the accumulation of carbon dioxide, which leads to a decrease in intracellular pH and ultimately cell death. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to be a potent inhibitor of CA IX and XII isoforms, which are highly expressed in hypoxic tumor microenvironments.
Biochemical and Physiological Effects:
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been studied as a potential treatment for glaucoma, osteoporosis, and epilepsy. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties. However, further studies are required to fully understand the potential therapeutic applications of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide.
実験室実験の利点と制限
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a selective inhibitor of CA IX and XII isoforms, which makes it a useful tool for studying the role of these enzymes in various physiological processes. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide is also stable and easy to synthesize, which makes it a cost-effective reagent for research purposes. However, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide also has potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide. One potential area of research is the development of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide derivatives with improved solubility and selectivity for CA isoforms. Another area of research is the investigation of the potential therapeutic applications of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide in various diseases. Additionally, the mechanism of action of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide needs to be further elucidated to fully understand its effects on cellular processes. Overall, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has the potential to be a valuable tool for scientific research and a promising therapeutic agent for various diseases.
合成法
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide can be synthesized by reacting 2,4,6-trimethylbenzenesulfonyl chloride with 3-(mesitylamino) salicylaldehyde in the presence of a base such as triethylamine. The reaction yields N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide as a yellow solid with a melting point of 220-222°C. The purity of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide can be confirmed by using analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been widely used in scientific research due to its ability to selectively inhibit carbonic anhydrase (CA) enzymes. CA enzymes play a crucial role in various physiological processes such as acid-base balance, ion transport, and respiration. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been shown to selectively inhibit the activity of CA IX and XII isoforms, which are overexpressed in various types of cancer cells. Therefore, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been studied as a potential anticancer agent.
特性
分子式 |
C28H28N2O3S |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
(NZ)-2,4,6-trimethyl-N-[4-oxo-3-(2,4,6-trimethylanilino)naphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C28H28N2O3S/c1-16-11-18(3)26(19(4)12-16)29-25-15-24(22-9-7-8-10-23(22)27(25)31)30-34(32,33)28-20(5)13-17(2)14-21(28)6/h7-15,29H,1-6H3/b30-24- |
InChIキー |
VQPFRCRJRTVYBQ-KRUMMXJUSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)NC2=C/C(=N/S(=O)(=O)C3=C(C=C(C=C3C)C)C)/C4=CC=CC=C4C2=O)C |
SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4C2=O)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281250.png)
![(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide](/img/structure/B281252.png)
![2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281253.png)
![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281258.png)
![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)
![2,4,5-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281262.png)
![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B281266.png)
![2,4,5-trimethyl-N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281269.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281270.png)